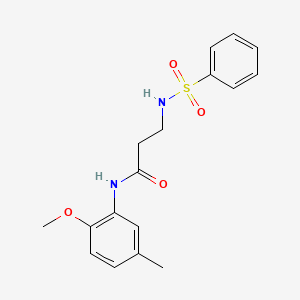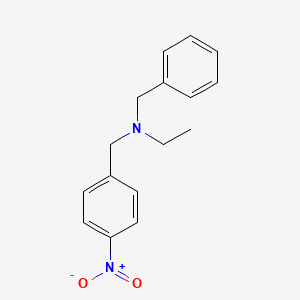
N~1~-(2-methoxy-5-methylphenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-methoxy-5-methylphenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide, commonly known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPPA is a sulfonyl-containing β-alanine derivative that has been shown to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MPPA involves the blockage of voltage-gated sodium channels in neurons. This blockage prevents the influx of sodium ions into the cell, which is necessary for the propagation of action potentials. By blocking sodium channels, MPPA reduces the excitability of neurons and can prevent the transmission of pain signals.
Biochemical and Physiological Effects
MPPA has several biochemical and physiological effects. In addition to its ability to block voltage-gated sodium channels, MPPA has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins. MPPA has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPPA in lab experiments is its specificity for voltage-gated sodium channels. This makes MPPA a useful tool for studying the mechanisms underlying pain perception and neuronal excitability. However, MPPA also has some limitations. For example, MPPA has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of MPPA. One potential direction is the development of MPPA analogs with improved pharmacokinetic properties. Another potential direction is the study of MPPA in animal models of pain and inflammation. Additionally, the use of MPPA in combination with other drugs may provide insights into the mechanisms underlying drug interactions. Overall, the study of MPPA has the potential to provide important insights into the mechanisms underlying pain perception and neuronal excitability.
Méthodes De Synthèse
The synthesis of MPPA involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with β-alanine to form the β-alanine amide. The amide is then reacted with phenylsulfonyl chloride to form the final product, MPPA.
Applications De Recherche Scientifique
MPPA has been used in several scientific research applications. One of the most significant applications of MPPA is in the study of ion channels. MPPA has been shown to block the voltage-gated sodium channels in neurons, which are responsible for the propagation of action potentials. This makes MPPA a useful tool in the study of neuronal excitability and the mechanisms underlying pain perception.
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-N-(2-methoxy-5-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-8-9-16(23-2)15(12-13)19-17(20)10-11-18-24(21,22)14-6-4-3-5-7-14/h3-9,12,18H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZUZAKLKYZRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)
![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)
![3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5869235.png)
![3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869243.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5869246.png)
![methyl 2-methyl-3-[(phenylacetyl)amino]benzoate](/img/structure/B5869254.png)

![3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5869271.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5869275.png)

![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5869285.png)